4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry as therapeutic agents. The structure of this compound features a triazoloquinazoline core, which is fused with a chlorobenzyl and a trimethoxyphenyl group, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under acidic or basic conditions to form the triazoloquinazoline scaffold.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the triazoloquinazoline intermediate.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, using reagents like trimethoxybenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound is of interest in the development of new therapeutic agents, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving triazoloquinazoline derivatives.
Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the interactions between small molecules and biological macromolecules.
Industrial Applications: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not fully understood but is believed to involve several molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the triazoloquinazoline core could allow it to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure but lacks the trimethoxyphenyl group.
4-(2-chlorobenzyl)-1-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Similar structure with different positioning of methoxy groups.
Uniqueness
The presence of the 2,4,5-trimethoxyphenyl group in 4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one distinguishes it from other similar compounds. This unique substitution pattern can significantly influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-32-20-13-22(34-3)21(33-2)12-17(20)23-27-28-25-29(14-15-8-4-6-10-18(15)26)24(31)16-9-5-7-11-19(16)30(23)25/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIIRZAYOSQILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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